(4,4'-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid
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Description
“(4,4’-(Cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))diboronic acid” is a compound with the molecular formula C15H18B2O4S2 and a molecular weight of 348.05 . It is an Aldehyde based COF monomer .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentene ring attached to two 5-methylthiophene rings via a 1,2-diyl bridge .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 638.8±65.0 °C and a predicted density of 1.38±0.1 g/cm3 . Its pKa is predicted to be 8.34±0.53 .Scientific Research Applications
Photoswitchable Colorimetric Sensor for Fluoride
A novel anion receptor with dithienylethene amide, synthesized using 4,4'-(cyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carboxylic acid), shows excellent reversibility and fatigue resistance upon UV or visible light irradiation. It functions effectively as a colorimetric sensor for fluoride, exhibiting significant changes in its absorption spectrum (Li et al., 2018).
Bio-imaging and Fluorescence
A photoswitchable, high-contrast bio-imaging indicator based on 4,4'-(1E,1'E)-(4,4'-(cyclopentene-1,2-diyl)bis(5-methylthiophene-4,2-diyl)) demonstrates reversible emission switching and aggregation-induced emission (AIE), enhancing bio-imaging with its non-labeling and easily-controlled selective imaging capabilities (Tu et al., 2019).
Molecular Switching on Surfaces
This compound's derivatives, like diarylethenes, undergo a ring-opening/-closing reaction influenced by light. On a Ag(111) surface, the open isomer can be switched into a closed form via STM tip manipulation, demonstrating an electric-field dependent switching process useful for molecular electronics (Wirth et al., 2015).
Anticancer and Antioxidant Applications
Boronic acid compounds with di-Schiff groups, synthesized using similar structures, show promising anticancer effects on endometrial cancer cells and exhibit meaningful antioxidant activity, highlighting potential therapeutic applications (Salih, 2019).
Solar Cell Applications
The structural derivatives are used in synthesizing low-bandgap copolymers for all-polymer solar cells, demonstrating potential in photovoltaic applications. These polymers exhibit broad absorption and variable energy levels, contributing to higher efficiency in solar cells (Deng & Gu, 2013).
Photochromic Properties in Hybrid Molecules
A series of hybrid molecules based on fullerene C60 and derivatives of the compound display unique photochromic properties. These properties are influenced by the structure of the spacer and the electronic structure of the fullerene skeleton, making them suitable for photoinduced transformations (Tuktarov et al., 2017).
Lewis Acid Adducts in Conjugated Polymers
The interaction of Lewis acids with conjugated copolymers containing this compound's derivatives alters the band gap and leads to new NIR-absorbing polymers. This opens avenues in materials science for developing advanced functional materials (Welch & Bazan, 2011).
Properties
IUPAC Name |
[4-[2-(5-borono-2-methylthiophen-3-yl)cyclopenten-1-yl]-5-methylthiophen-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18B2O4S2/c1-8-12(6-14(22-8)16(18)19)10-4-3-5-11(10)13-7-15(17(20)21)23-9(13)2/h6-7,18-21H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIARZCIDLACFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)C)C2=C(CCC2)C3=C(SC(=C3)B(O)O)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18B2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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